molecular formula C18H18N2O4S B2996599 3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105216-28-1

3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2996599
CAS No.: 1105216-28-1
M. Wt: 358.41
InChI Key: ACBONUSKPKGPOW-UHFFFAOYSA-N
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Description

3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Properties

IUPAC Name

3-[[(6-methyl-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11-5-6-13-14(9-11)25-17(20-13)19-10-12-15(21)23-18(24-16(12)22)7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBONUSKPKGPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and experimental findings.

Chemical Structure

The compound features a complex structure comprising a spirocyclic framework and a benzothiazole moiety, which are known for their diverse biological properties. The structural formula is represented as follows:

C15H14N2O4S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. One common method includes the condensation of 6-methylbenzo[d]thiazole with suitable aldehydes followed by cyclization to form the spirocyclic structure. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related thiazole and benzothiazole derivatives. For instance, compounds derived from similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often fall below clinically relevant thresholds, indicating potential therapeutic applications.

CompoundMIC (μg/mL)Activity Against
3a250Staphylococcus aureus
3b100Escherichia coli
3c150Pseudomonas aeruginosa

These results suggest that compounds with similar structural features to this compound may exhibit comparable antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. Studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, research on structurally related compounds has shown that they can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against these cancer cell lines:

CompoundIC50 (μM)Cancer Cell Line
4a12MCF-7
4b15HeLa

The mechanisms underlying the biological activity of these compounds are multifaceted:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to oxidative stress has been implicated in the mechanism of action for several related compounds.

Case Studies

A notable case study involved the evaluation of a series of thiazolidine derivatives where one compound demonstrated superior activity against MRSA strains compared to traditional antibiotics like ampicillin. This highlights the potential for developing new antimicrobial agents from this class of compounds.

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